Cas no 2227910-56-5 ((1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol)

2227910-56-5 structure
Nome do Produto:(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- (1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol
- EN300-1994321
- 2227910-56-5
-
- Inchi: 1S/C11H10ClNO/c1-7(14)10-9(12)5-4-8-3-2-6-13-11(8)10/h2-7,14H,1H3/t7-/m1/s1
- Chave InChI: XNAUCLVEUSWYCY-SSDOTTSWSA-N
- SMILES: ClC1C=CC2=CC=CN=C2C=1[C@@H](C)O
Propriedades Computadas
- Massa Exacta: 207.0450916g/mol
- Massa monoisotópica: 207.0450916g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
- Complexidade: 200
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.3
- Superfície polar topológica: 33.1Ų
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1994321-2.5g |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol |
2227910-56-5 | 2.5g |
$3501.0 | 2023-09-16 | ||
Enamine | EN300-1994321-0.5g |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol |
2227910-56-5 | 0.5g |
$1714.0 | 2023-09-16 | ||
Enamine | EN300-1994321-5.0g |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol |
2227910-56-5 | 5g |
$5179.0 | 2023-06-01 | ||
Enamine | EN300-1994321-5g |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol |
2227910-56-5 | 5g |
$5179.0 | 2023-09-16 | ||
Enamine | EN300-1994321-1g |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol |
2227910-56-5 | 1g |
$1785.0 | 2023-09-16 | ||
Enamine | EN300-1994321-0.25g |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol |
2227910-56-5 | 0.25g |
$1642.0 | 2023-09-16 | ||
Enamine | EN300-1994321-1.0g |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol |
2227910-56-5 | 1g |
$1785.0 | 2023-06-01 | ||
Enamine | EN300-1994321-10.0g |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol |
2227910-56-5 | 10g |
$7681.0 | 2023-06-01 | ||
Enamine | EN300-1994321-0.1g |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol |
2227910-56-5 | 0.1g |
$1572.0 | 2023-09-16 | ||
Enamine | EN300-1994321-10g |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol |
2227910-56-5 | 10g |
$7681.0 | 2023-09-16 |
(1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol Literatura Relacionada
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
2227910-56-5 ((1R)-1-(7-chloroquinolin-8-yl)ethan-1-ol) Produtos relacionados
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
Fornecedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

pengshengyue
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
